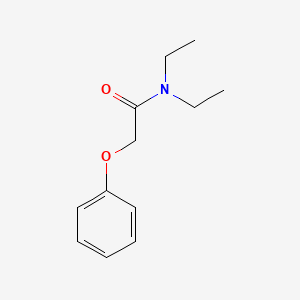

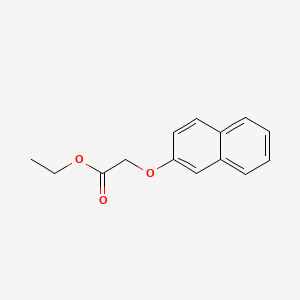

(2-Naphthyloxy)acetic acid ethyl ester

概要

説明

(2-Naphthyloxy)acetic acid ethyl ester is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used for various purposes such as studying the mechanism of action of drugs, understanding biochemical and physiological effects, and exploring new directions for research.

科学的研究の応用

Liquid Chromatographic Determination of Carboxylic Acids : Yasaka et al. (1990) describe the use of a related compound, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, for ultraviolet and fluorescent detection in high-performance liquid chromatography. This compound is synthesized from 2,3-naphthalenedicarboxylic anhydride and is stable at room temperature. It has been successfully applied to determine carboxylic acids in mouse brain, with very low detection limits for ultraviolet and fluorescent detection (Yasaka et al., 1990).

Synthesis of Quinones in Benzindole Series : Nesterova et al. (1989) worked on synthesizing ethyl esters of α-(3-chloro-1,4-naphthoquinon-3-yl)crotonic or cinnamic acids by reacting 2,3-dichloro-1,4-naphthoquinone with ethyl esters of N-substituted β-aminocrotonic or β-aminocinnamic acids. These esters were converted into benzindole derivatives, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures (Nesterova et al., 1989).

Metal Complexes and Semiconductor Surface Anchoring : Zong et al. (2008) explored the synthesis of 4-carboxy-1,8-naphthyridines, which have applications in forming metal complexes and anchoring ligands to semiconductor surfaces. They used [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester as a key synthon in a Pfitzinger-type condensation to create bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong et al., 2008).

Plant Growth Regulation : Morgan (1969) discovered that Ethrel, containing 2-chloroethanephosphonic acid and its ethyl ester, can hasten abscission of leaves and flower buds in cotton plants. The application of Ethrel stimulated ethylene evolution, which preceded abscission. This finding is significant in the context of agricultural science and plant growth regulation (Morgan, 1969).

Micellar Liquid Chromatography : Sánchez et al. (1996) developed a micellar liquid chromatographic method with fluorimetric detection for determining various plant growth regulators, including 2-(2-naphthyl) acetic acid (2-NAA), using sodium dodecyl sulfate as the mobile phase. This method demonstrates the utility of related compounds in the detection and analysis of plant hormones (Sánchez et al., 1996).

In Vitro Plant Growth Promotion : Sabir et al. (2018) synthesized naphthyl acetic acid-based compounds using green chemistry protocols, including microwaves and environmentally friendly solvents. These compounds, including ethyl esters derived from naphthyl acetic acid moieties, showed significant growth-promoting capability in Bougainvillea glabra explants, demonstrating their potential in horticulture and plant science (Sabir et al., 2018).

Safety and Hazards

While specific safety and hazard information for “(2-Naphthyloxy)acetic acid ethyl ester” is not available in the search results, general precautions for handling esters should be followed. These include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Mode of Action

It is known that esters like this compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can be catalyzed by acids or bases . The hydrolysis of esters can result in the formation of a carboxylic acid and an alcohol .

特性

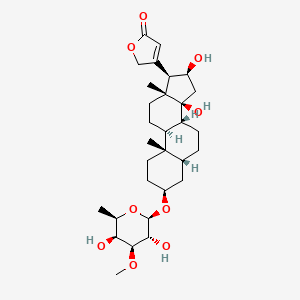

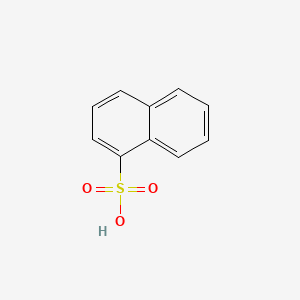

IUPAC Name |

ethyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNTNDECGNSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209130 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6036-14-2 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using ultrasound in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate?

A1: The research demonstrates that using ultrasound significantly accelerates the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate compared to conventional methods []. This acceleration is attributed to the enhanced mass transfer and increased reaction rates provided by the ultrasonic cavitation phenomenon. Specifically, the study found that combining a small amount of tetrabutylammonium bromide (TBAB) catalyst with ultrasound resulted in a reaction rate constant (k app = 25.22×10 -3 min -1) several times higher than using TBAB alone (k app = 6.42×10 -3 min -1) []. This highlights the potential of ultrasound as a green chemistry tool for more efficient and sustainable chemical synthesis.

Q2: What role does water play in this solid-liquid heterogeneous reaction?

A2: The research emphasizes the critical role of trace amounts of water in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate []. While the exact mechanism is not fully elucidated in the paper, the presence of water is believed to facilitate the formation of a reactive intermediate, potentially by aiding in the solvation and transport of reactants and catalyst between the solid and liquid phases. This finding underscores the importance of carefully controlling water content in such solid-liquid reactions to optimize reaction kinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)